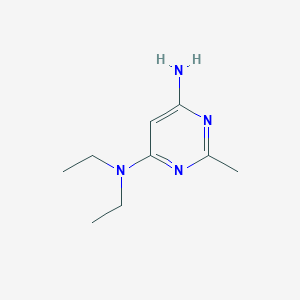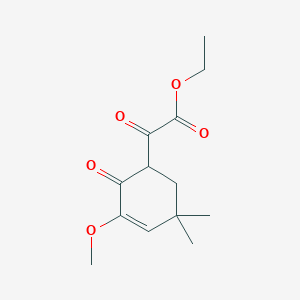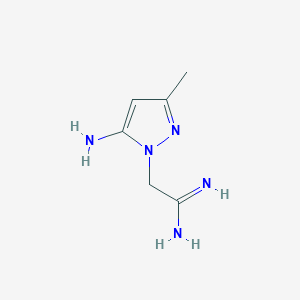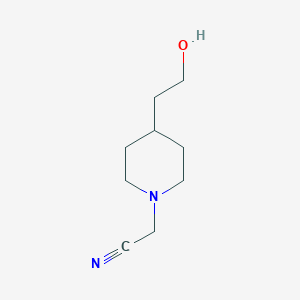
4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine
Overview
Description
The compound “4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine” is a complex organic molecule that contains a pyrimidine ring and a pyrazole ring. The pyrimidine ring is substituted with a methylthio group at the 2-position and is connected to the pyrazole ring at the 4-position. The pyrazole ring is substituted with an amine group at the 5-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine and pyrazole rings in separate steps, followed by their connection through a suitable reaction. The methylthio and amine substituents would likely be introduced in subsequent steps .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and pyrazole rings, which are both aromatic and thus contribute to the compound’s stability. The electron-donating methylthio group and the electron-withdrawing amine group would likely have significant effects on the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrimidine and pyrazole rings, as well as the methylthio and amine substituents. The compound could potentially undergo reactions such as substitution, addition, or ring-opening, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar amine group and the nonpolar methylthio group .Scientific Research Applications
Hybrid Catalysts in Synthesis
Hybrid catalysts have shown significant importance in the synthesis of pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their synthetic applications and bioavailability. The review by Parmar et al. (2023) focuses on synthetic pathways employing diversified hybrid catalysts for developing substituted pyranopyrimidine derivatives, emphasizing the application of these catalysts in generating lead molecules for further research and development Parmar, Vala, & Patel, 2023.
Medicinal Aspects of Pyrazolopyrimidines
Pyrazolopyrimidines are recognized for their broad range of medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities. Cherukupalli et al. (2017) highlight the synthetic strategies and significant biological properties of pyrazolopyrimidine derivatives, emphasizing their potential in drug discovery and development Cherukupalli et al., 2017.
Heterocyclic Compounds in Synthesis
The reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one derivatives, a related compound, is highlighted by Gomaa and Ali (2020) for its value in synthesizing diverse heterocyclic compounds. This underscores the versatility of pyrazoline derivatives in organic synthesis, offering pathways to create various heterocyclic structures with potential biological applications Gomaa & Ali, 2020.
Regio-Orientation in Pyrazolopyrimidines
The review by Mohamed and Mahmoud (2019) focuses on the regio-orientation and selectivity in the synthesis of pyrazolopyrimidines, a key aspect in the structural determination and functionalization of these compounds. Understanding the regio-orientation is crucial for designing compounds with desired biological activities Mohamed & Mahmoud, 2019.
Anti-inflammatory Activity of Pyrimidine Derivatives
Gondkar, Deshmukh, and Chaudhari (2013) studied substituted tetrahydropyrimidine derivatives, demonstrating their in-vitro anti-inflammatory activity. This research indicates the potential of pyrimidine derivatives, which are structurally related to the queried compound, in designing new anti-inflammatory drugs Gondkar et al., 2013.
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are essential enzymes that regulate various cellular processes, including cell growth, differentiation, and metabolism . This compound interacts with specific protein kinases, inhibiting their activity and thereby affecting downstream signaling pathways. The nature of these interactions involves binding to the active site of the kinases, preventing the transfer of phosphate groups from ATP to target proteins .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting protein kinases, this compound can alter the phosphorylation status of key signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, it has been observed to affect gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of protein kinases, inhibiting their catalytic activity. This inhibition can lead to a cascade of effects, including the suppression of downstream signaling pathways and alterations in gene expression . The compound may also interact with other biomolecules, such as transcription factors, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to sustained inhibition of protein kinases and prolonged effects on cellular function . In vitro and in vivo studies have demonstrated that the compound’s effects can persist for several hours to days, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits protein kinases without causing significant toxicity . At higher doses, it may induce adverse effects, such as cytotoxicity and organ damage . Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical effects, and exceeding this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound may undergo biotransformation, resulting in the formation of metabolites that can either retain or lose biological activity . These metabolic pathways can influence the compound’s efficacy and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . The distribution of the compound can influence its biological activity and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can determine its interactions with target biomolecules and its overall efficacy in modulating cellular processes .
Properties
IUPAC Name |
4-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5S/c1-14-8-10-3-2-6(12-8)5-4-11-13-7(5)9/h2-4H,1H3,(H3,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDMUSJKDGYJIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728136 | |
| Record name | 4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956722-10-4 | |
| Record name | 4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid](/img/structure/B1466002.png)
![7-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466005.png)



